molecular formula C12H15N3O2S2 B7663840 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole

3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole

Cat. No.: B7663840
M. Wt: 297.4 g/mol
InChI Key: JVXIBKKNMYGJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied in scientific research for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and certain fungi. In addition, it has been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole is its high yield and purity, making it suitable for large-scale production. In addition, its potential applications in various fields make it a versatile compound for scientific research. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole. One direction is to further investigate its potential as an anticancer agent, with studies focusing on its mechanism of action and efficacy in vivo. Another direction is to explore its potential as a protease inhibitor, with studies focusing on its selectivity and potency. Additionally, further studies could investigate its potential as a fungicide, with a focus on its efficacy against a wider range of fungi.

Synthesis Methods

The synthesis of 3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole involves the reaction of 2-methylsulfonylbenzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalytic amount of acetic acid. The resulting product is then treated with thionyl chloride to obtain the final compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential use as a protease inhibitor, with studies demonstrating its ability to inhibit the activity of certain proteases. In agriculture, it has been investigated for its potential use as a fungicide, with studies showing its ability to inhibit the growth of certain fungi.

Properties

IUPAC Name

3-ethyl-5-[(2-methylsulfonylphenyl)sulfanylmethyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-3-11-13-12(15-14-11)8-18-9-6-4-5-7-10(9)19(2,16)17/h4-7H,3,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXIBKKNMYGJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)CSC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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